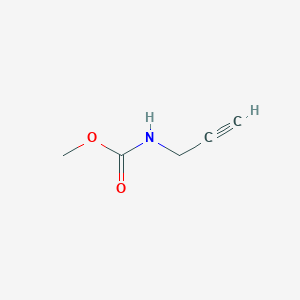![molecular formula C12H13Cl2N3O3 B2996004 Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate CAS No. 338794-89-1](/img/structure/B2996004.png)
Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 3 oxygen atoms. The InChI code for this compound is 1S/C12H13Cl2N3O3/c1-2-20-11(18)6-10(15)16-17-12(19)8-4-3-7(13)5-9(8)14/h3-6,16H,2,15H2,1H3,(H,17,19) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 318.15.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methodologies and Characterization
Studies have focused on synthesizing various derivatives and analogs of ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate, exploring their structural and chemical properties. For instance, the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insights into the molecular structure and bonding configurations of such compounds, indicating potential pathways for further chemical modifications and applications in designing new materials and pharmaceuticals (Johnson et al., 2006).
Catalytic and Polymer Applications
Catalysis and Polymer Chemistry
Research has been conducted on using derivatives of this compound in catalytic processes and polymer synthesis. For example, poly(3,4-ethylenedioxythiophene) has been explored for immobilizing metal particle catalysts and reagents, showcasing its utility in catalytic reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, indicating a potential for these compounds in developing new catalytic systems and enhancing existing ones (Sivakumar & Phani, 2011).
Photochromic and Photodetector Materials
Photochromic Materials
The development of photochromic diarylethenes from the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate highlights the potential of this compound derivatives in creating modifiable photoactive materials. These materials can be chemically modified to produce compounds with desired photoactive properties, offering avenues for the development of advanced optical and electronic devices (Lvov et al., 2017).
Polymer Photodetectors
The incorporation of modified 3,4-ethylenedioxythiophene into conjugated polymers for photodetectors demonstrates the role of this compound derivatives in enhancing the sensitivity and performance of polymer-based photodetectors. This approach significantly lowers the dark current without a considerable decrease in photovoltaic properties, suggesting its utility in improving the detectivity of polymer photodetectors across a range of photoresponse spectra (Zhang et al., 2015).
Safety and Hazards
The safety information for Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
ethyl (3Z)-3-amino-3-[(2,4-dichlorobenzoyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-11(18)6-10(15)16-17-12(19)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H2,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERKIZOZVJXUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)
![7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2995923.png)
![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)


![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)





![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)